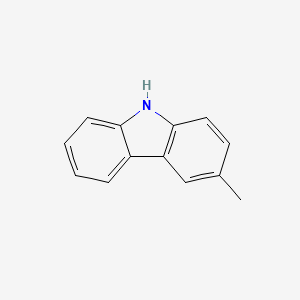

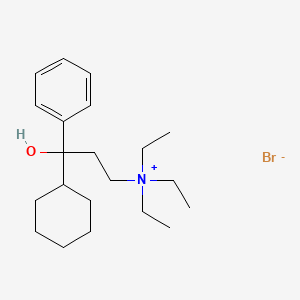

![molecular formula C16H14N2O B1211457 1-甲基-5-苯基-1,3-二氢-苯并[e][1,4]二氮杂环-2-酮 CAS No. 3034-65-9](/img/structure/B1211457.png)

1-甲基-5-苯基-1,3-二氢-苯并[e][1,4]二氮杂环-2-酮

描述

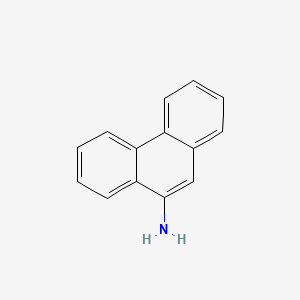

1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one, also known as 1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one, is a useful research compound. Its molecular formula is C16H14N2O and its molecular weight is 250.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

1. 细胞毒性和酶抑制特性

1-甲基-5-苯基-1,3-二氢-苯并[e][1,4]二氮杂环-2-酮因其在癌症治疗中的潜力而受到研究。在一项研究中,含有该化合物的钯环系对 A2780/S 细胞表现出作为细胞毒剂的有效性,并且还充当与癌症相关事件相关的酶组织蛋白酶 B 的抑制剂 (Spencer 等人,2009 年)。

2. 结构和立体化学分析

对 1-甲基-5-苯基-1,3-二氢-苯并[e][1,4]二氮杂环-2-酮衍生物的机制和立体化学进行了研究。这包括对 β-内酰胺衍生物及其形成过程的研究,提供了对这些化合物的化学行为和潜在应用的见解 (Wang 等人,2001 年)。

3. 区域选择性合成和结构研究

该化合物一直是区域选择性合成和结构研究的主题。例如,对与 1-甲基-5-苯基-1,3-二氢-苯并[e][1,4]二氮杂环-2-酮相关的 3,5-二氢-4H-吡啶并[2,3-b][1,4]二氮杂环-4-酮的研究提供了对其结构性质和在各个领域的潜在应用的见解 (Alonso 等人,2020 年)。

4. 在药物开发中的合成和应用

该化合物在开发新药方面具有重要意义。一项研究重点是开发一种合成 1-甲基-5-苯基-7-氯-1,3-二氢-2H-[1,4]-苯并二氮杂环-2-酮的新方法,这对于生产某些药品至关重要 (Lyukshenko 等人,2019 年)。

5. 抗菌和抗癌研究

该化合物的衍生物已被合成并评估其抗菌和抗癌活性。例如,发现一系列 1-[4-(取代苯基)-2-(取代苯基偶氮甲基)-苯并[b]-[1,4]二氮杂环-1-基]-2-取代苯基氨基乙酮是有效的抗菌剂,并显示出有效的抗癌活性 (Verma 等人,2015 年)。

6. 与生物受体的相互作用

研究还探讨了该化合物的衍生物如何与生物受体相互作用。例如,一项研究考察了某些衍生物如何与大鼠大脑皮层中的苯二氮杂卓受体结合,有助于我们了解其潜在治疗应用 (Baraldi 等人,1985 年)。

作用机制

Target of Action

The primary target of 1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one is the GABA neurotransmitter . GABA, or gamma-aminobutyric acid, is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system.

Mode of Action

The compound interacts with the benzodiazepine receptor, which is part of the GABA receptor complex. Once bound to the benzodiazepine receptor, the compound locks the receptor into a conformation where it has a greater affinity for the GABA neurotransmitter . This enhances the effect of GABA, leading to increased inhibitory effects on neuronal firing.

Result of Action

The molecular and cellular effects of the compound’s action include increased inhibitory effects on neuronal firing, leading to effects such as sedation, hypnosis, and muscle relaxation . These effects make it useful for treating conditions such as anxiety and insomnia .

属性

IUPAC Name |

1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-18-14-10-6-5-9-13(14)16(17-11-15(18)19)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZWYQYDWCXHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN=C(C2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346661 | |

| Record name | 1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-65-9 | |

| Record name | 1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural insights can be gained from studying the complex formation between diazepam and metal ions like palladium(II)?

A1: Research has shown that diazepam can act as a bridging ligand, connecting two palladium(II) ions in a square planar complex. [] This interaction occurs through specific atoms in the diazepam molecule, providing valuable information about potential binding sites and the molecule's spatial arrangement. This knowledge can be further applied to understand how diazepam might interact with biological targets.

Q2: How does the solubility of diazepam in various solvents impact its formulation and potential delivery methods?

A2: Diazepam exhibits limited solubility in water, a crucial factor when considering its administration and bioavailability. Studies have explored enhancing its solubility using co-solvents like propylene glycol and polymers like carboxymethyl cellulose. [] These approaches aim to improve diazepam's dissolution rate and potentially lead to more efficient drug delivery methods.

Q3: Can you elaborate on the analytical techniques employed to study diazepam's interactions and properties?

A3: Various spectroscopic techniques have been instrumental in characterizing diazepam and its complexes. Infrared (IR) and far-infrared (FIR) spectroscopy provide insights into the vibrational modes of the molecule and its interactions with metal ions, elucidating the nature of chemical bonds. [] Additionally, electronic spectra offer information about the electronic transitions within the molecule, further aiding in understanding its structure and reactivity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

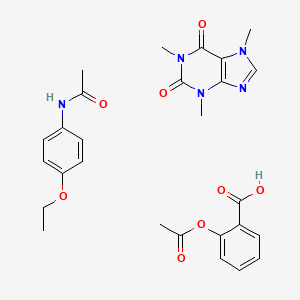

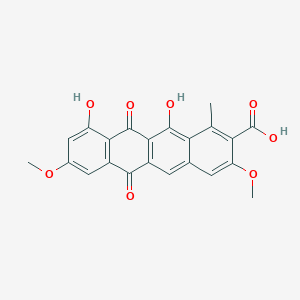

![Bicyclo[2.2.2]oct-2-ene](/img/structure/B1211378.png)

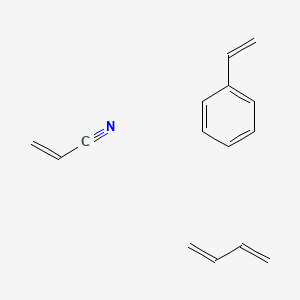

![3H-Indolium, 2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-propenyl]-1,3,3-trimethyl-, acetate](/img/structure/B1211385.png)

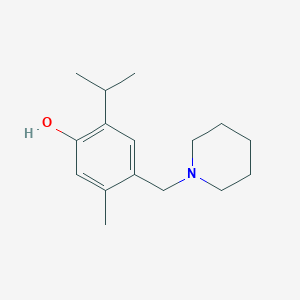

![S-(R*,R*)]-4-[Aminoiminomethyl)amino]-N-[[1-[3-hydroxy-2-[(2-naphthalenylsulfonyl)amino]-1-oxopropyl]-2-pyrrolidinyl] methyl]butanamide](/img/structure/B1211395.png)

![4-[[Glutamic acid]-carbonyl]-benzene-sulfonyl-d-proline](/img/structure/B1211396.png)